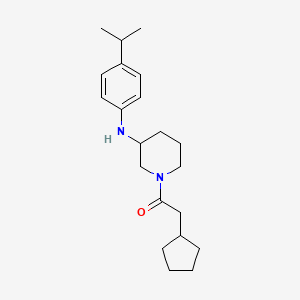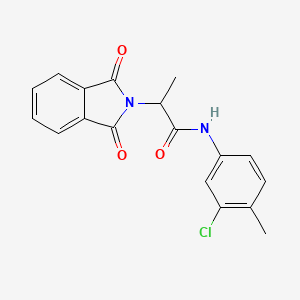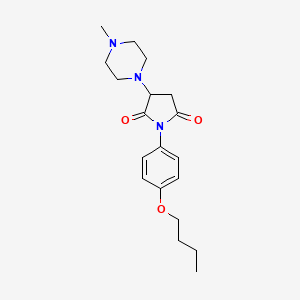
N-allyl-2-(3-phenylpropyl)-N-2-propyn-1-yl-1,3-benzoxazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-allyl-2-(3-phenylpropyl)-N-2-propyn-1-yl-1,3-benzoxazole-5-carboxamide (APPA) is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of benzoxazole derivatives, which have been shown to possess a wide range of biological activities such as anti-inflammatory, anti-tumor, and antimicrobial properties.
Wirkmechanismus
The exact mechanism of action of N-allyl-2-(3-phenylpropyl)-N-2-propyn-1-yl-1,3-benzoxazole-5-carboxamide is not fully understood. However, it is believed that N-allyl-2-(3-phenylpropyl)-N-2-propyn-1-yl-1,3-benzoxazole-5-carboxamide exerts its biological effects by modulating various signaling pathways such as the PI3K/Akt/mTOR pathway, the MAPK pathway, and the NF-κB pathway. In addition, N-allyl-2-(3-phenylpropyl)-N-2-propyn-1-yl-1,3-benzoxazole-5-carboxamide has also been shown to inhibit the activity of various enzymes such as COX-2 and iNOS, which are involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects:
N-allyl-2-(3-phenylpropyl)-N-2-propyn-1-yl-1,3-benzoxazole-5-carboxamide has been shown to possess various biochemical and physiological effects. In cancer research, N-allyl-2-(3-phenylpropyl)-N-2-propyn-1-yl-1,3-benzoxazole-5-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In neurodegenerative disease research, N-allyl-2-(3-phenylpropyl)-N-2-propyn-1-yl-1,3-benzoxazole-5-carboxamide has been shown to reduce oxidative stress and inflammation, which are key contributors to the progression of these diseases. In inflammation research, N-allyl-2-(3-phenylpropyl)-N-2-propyn-1-yl-1,3-benzoxazole-5-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce the infiltration of immune cells into inflamed tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-allyl-2-(3-phenylpropyl)-N-2-propyn-1-yl-1,3-benzoxazole-5-carboxamide in lab experiments is its high potency and selectivity towards its target molecules. In addition, N-allyl-2-(3-phenylpropyl)-N-2-propyn-1-yl-1,3-benzoxazole-5-carboxamide has been shown to possess good pharmacokinetic properties such as high oral bioavailability and good metabolic stability. However, one of the major limitations of using N-allyl-2-(3-phenylpropyl)-N-2-propyn-1-yl-1,3-benzoxazole-5-carboxamide in lab experiments is its low solubility in aqueous solutions, which can hinder its use in certain assays.
Zukünftige Richtungen
There are several future directions that can be explored in the field of N-allyl-2-(3-phenylpropyl)-N-2-propyn-1-yl-1,3-benzoxazole-5-carboxamide research. One of the areas of interest is the development of more efficient synthesis methods that can improve the overall yield and purity of N-allyl-2-(3-phenylpropyl)-N-2-propyn-1-yl-1,3-benzoxazole-5-carboxamide. Another area of interest is the identification of more specific molecular targets of N-allyl-2-(3-phenylpropyl)-N-2-propyn-1-yl-1,3-benzoxazole-5-carboxamide, which can lead to the development of more potent and selective analogs. Furthermore, the potential therapeutic applications of N-allyl-2-(3-phenylpropyl)-N-2-propyn-1-yl-1,3-benzoxazole-5-carboxamide in other fields such as infectious diseases and autoimmune disorders can also be explored.
Synthesemethoden
The synthesis of N-allyl-2-(3-phenylpropyl)-N-2-propyn-1-yl-1,3-benzoxazole-5-carboxamide involves a multi-step process that requires the use of various reagents and solvents. The first step involves the preparation of 2-(3-phenylpropyl)-1,3-benzoxazole-5-carboxylic acid, which is then converted into its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with propargylamine and allylamine to give the final product, N-allyl-2-(3-phenylpropyl)-N-2-propyn-1-yl-1,3-benzoxazole-5-carboxamide. The overall yield of this synthesis method is around 30%.
Wissenschaftliche Forschungsanwendungen
N-allyl-2-(3-phenylpropyl)-N-2-propyn-1-yl-1,3-benzoxazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various fields such as cancer, neurodegenerative diseases, and inflammation. In cancer research, N-allyl-2-(3-phenylpropyl)-N-2-propyn-1-yl-1,3-benzoxazole-5-carboxamide has been shown to inhibit the growth of various cancer cell lines such as breast, lung, and colon cancer. In addition, N-allyl-2-(3-phenylpropyl)-N-2-propyn-1-yl-1,3-benzoxazole-5-carboxamide has also been shown to induce apoptosis (programmed cell death) in cancer cells. In neurodegenerative disease research, N-allyl-2-(3-phenylpropyl)-N-2-propyn-1-yl-1,3-benzoxazole-5-carboxamide has been shown to possess neuroprotective properties by reducing oxidative stress and inflammation. In inflammation research, N-allyl-2-(3-phenylpropyl)-N-2-propyn-1-yl-1,3-benzoxazole-5-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Eigenschaften
IUPAC Name |
2-(3-phenylpropyl)-N-prop-2-enyl-N-prop-2-ynyl-1,3-benzoxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2/c1-3-15-25(16-4-2)23(26)19-13-14-21-20(17-19)24-22(27-21)12-8-11-18-9-6-5-7-10-18/h1,4-7,9-10,13-14,17H,2,8,11-12,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPQHJKTQUAOGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC#C)C(=O)C1=CC2=C(C=C1)OC(=N2)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-phenylpropyl)-N-prop-2-enyl-N-prop-2-ynyl-1,3-benzoxazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-allyl-5-[4-(allyloxy)-2-bromo-5-methoxybenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5144267.png)

![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl 2-iodobenzoate](/img/structure/B5144286.png)
![6-{[(5-amino-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-ethyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5144287.png)
![1-[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]methanamine](/img/structure/B5144291.png)
![1-[2-(2-methoxyphenoxy)-3-pyridinyl]-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]methanamine](/img/structure/B5144299.png)
![methyl N-[{5-bromo-2-[(4-chlorobenzoyl)amino]phenyl}(phenyl)methyl]glycinate](/img/structure/B5144301.png)
![2-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B5144304.png)

![N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B5144323.png)

![N-{2-[(2-chlorobenzyl)thio]ethyl}-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B5144338.png)
![N-dibenzo[b,d]furan-3-yl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5144348.png)
![4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-(5-phenylpentanoyl)piperidine](/img/structure/B5144350.png)